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Introduction
Ischemin is a cell-permeable biarylazo compound that acts as a modest inhibitor of the CREB-

binding protein (CBP) bromodomain. It serves as a valuable tool for investigating the role of

CBP bromodomains in gene transcription and cellular processes. Ischemin has been shown to

inhibit the interaction between p53 and CBP, leading to a decrease in p53 transcriptional

activity. These application notes provide a summary of Ischemin's biochemical and cellular

activities, along with detailed protocols for its use in bromodomain research.

Biochemical and Cellular Activity
Ischemin targets the acetyl-lysine binding pocket of the CBP bromodomain. Its inhibitory

activity has been characterized in various biochemical and cellular assays.
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Parameter Value Assay Type Target

Binding Affinity (Kd) 19 µM Biochemical CBP Bromodomain

IC50 5 µM Cell-based
p53-induced p21

activation

Table 1: Quantitative data for Ischemin's inhibitory activity.

Selectivity Profile
Ischemin has demonstrated modest selectivity for the CBP bromodomain over the first

bromodomain of BRD4 (BRD4(1)). A comprehensive selectivity profile across a broader range

of bromodomain families is not extensively documented in the public domain. Researchers

should exercise caution and perform appropriate counter-screening when interpreting results

from cellular assays.

Mechanism of Action
Bromodomains are protein modules that recognize acetylated lysine residues on histones and

other proteins, playing a crucial role in the regulation of gene expression. The CBP

bromodomain is a key component of the CBP/p300 coactivator complex, which is involved in

the transcriptional activation of numerous genes, including those regulated by the tumor

suppressor protein p53.

Ischemin acts as a competitive inhibitor at the acetyl-lysine binding pocket of the CBP

bromodomain. By occupying this site, Ischemin prevents the recruitment of CBP to acetylated

histones and other acetylated proteins, such as p53. This disruption of protein-protein

interactions leads to a downstream modulation of gene expression. A key demonstrated effect

of Ischemin is the inhibition of p53-induced activation of its target gene, p21.
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Mechanism of Action of Ischemin
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Mechanism of Ischemin as a CBP bromodomain inhibitor.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of

Ischemin.

Biochemical Assay: AlphaScreen for CBP Bromodomain
Inhibition
This protocol describes a competitive binding assay to determine the IC50 of Ischemin for the

CBP bromodomain using AlphaScreen technology.
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AlphaScreen Experimental Workflow

Start

Prepare Reagents:
- GST-CBP Bromodomain

- Biotinylated Histone Peptide
- Ischemin dilutions

- AlphaScreen Beads

Add to 384-well plate:
1. GST-CBP Bromodomain

2. Ischemin (or DMSO)
3. Biotinylated Histone Peptide

Incubate at RT for 30 min

Add Streptavidin-Donor and
Anti-GST-Acceptor Beads

Incubate at RT for 60 min in the dark

Read plate on AlphaScreen-compatible reader

Analyze Data:
Calculate IC50 value

End

Click to download full resolution via product page

Workflow for the AlphaScreen-based inhibition assay.
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Materials:

GST-tagged human CBP bromodomain (e.g., BPS Bioscience, Cat. No. 31128)

Biotinylated histone H4 acetylated peptide (e.g., Anaspec)

Ischemin sodium salt (e.g., Tocris, Cat. No. 4663)

AlphaScreen GST Detection Kit (PerkinElmer, Cat. No. 6760603)

384-well white microplates (e.g., Corning)

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS

Procedure:

Prepare Ischemin dilutions: Prepare a serial dilution of Ischemin in DMSO, and then dilute

further in Assay Buffer to the desired final concentrations. The final DMSO concentration in

the assay should be kept below 1%.

Prepare protein and peptide solutions: Dilute the GST-CBP bromodomain and biotinylated

histone peptide in Assay Buffer to the desired concentrations, as determined by optimization

experiments (typically in the low nanomolar range).

Assay Assembly:

Add 5 µL of the Ischemin dilution or DMSO (for control wells) to the wells of the 384-well

plate.

Add 5 µL of the diluted GST-CBP bromodomain solution to all wells.

Add 5 µL of the diluted biotinylated histone peptide solution to all wells.

Incubation: Gently mix the plate and incubate at room temperature for 30 minutes.

Bead Addition: Prepare a mixture of AlphaScreen Streptavidin-Donor beads and anti-GST-

Acceptor beads in the dark according to the manufacturer's instructions. Add 10 µL of the

bead mixture to each well.
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Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.

Data Acquisition: Read the plate on an AlphaScreen-compatible microplate reader.

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the

logarithm of the Ischemin concentration and fitting the data to a sigmoidal dose-response

curve.

Cell-Based Assay: p53-p21 Luciferase Reporter Gene
Assay
This protocol describes how to measure the inhibitory effect of Ischemin on p53-mediated

transcription of a p21-promoter-driven luciferase reporter gene.
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p53-p21 Reporter Assay Workflow

Start

Seed cells in a 96-well plate

Co-transfect with p53 expression vector
and p21-luciferase reporter vector

Incubate for 24 hours

Treat cells with Ischemin
(or DMSO) and a p53 activator

Incubate for 24 hours

Lyse cells and add luciferase substrate

Measure luminescence

Analyze Data:
Normalize to cell viability and calculate IC50

End

Click to download full resolution via product page

Workflow for the p53-p21 luciferase reporter gene assay.
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Materials:

Human cell line (e.g., HCT116 or U2OS)

p53 expression vector (optional, if the cell line does not have sufficient endogenous p53

activity)

p21 promoter-luciferase reporter vector (e.g., p21-Luc)

Transfection reagent (e.g., Lipofectamine 3000)

p53 activator (e.g., Nutlin-3a or Doxorubicin)

Ischemin sodium salt

Luciferase assay system (e.g., Promega Bright-Glo™)

96-well white, clear-bottom tissue culture plates

Procedure:

Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in

70-80% confluency at the time of transfection.

Transfection:

Prepare the transfection complexes according to the manufacturer's protocol. Co-transfect

the cells with the p21 promoter-luciferase reporter vector and, if necessary, the p53

expression vector. A co-transfected Renilla luciferase vector can be used for normalization

of transfection efficiency.

Incubate the cells for 24 hours.

Compound Treatment:

Prepare serial dilutions of Ischemin in cell culture medium.

Remove the transfection medium and add the Ischemin dilutions to the cells.
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Add the p53 activator (e.g., Nutlin-3a at 10 µM) to all wells except the negative control.

Incubation: Incubate the cells for an additional 24 hours.

Luciferase Assay:

Remove the medium and lyse the cells using the lysis buffer provided with the luciferase

assay system.

Add the luciferase substrate to the cell lysate.

Measure the luminescence using a microplate luminometer.

Data Analysis:

If a Renilla luciferase vector was used, normalize the firefly luciferase signal to the Renilla

luciferase signal.

Plot the normalized luciferase activity against the logarithm of the Ischemin concentration

and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

It is recommended to perform a parallel cell viability assay (e.g., CellTiter-Glo®) to account

for any cytotoxic effects of the compound.

Conclusion
Ischemin is a useful tool compound for the initial exploration of CBP bromodomain function. Its

modest potency and selectivity necessitate careful experimental design and data interpretation.

For more definitive studies, more potent and selective CBP/p300 inhibitors such as SGC-

CBP30 or I-CBP112 may be more appropriate. Nevertheless, Ischemin provides a valuable

starting point for researchers entering the field of bromodomain research and can be used to

probe the biological consequences of CBP bromodomain inhibition in various cellular contexts.

To cite this document: BenchChem. [Ischemin sodium as a tool compound for bromodomain
research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1150106#ischemin-sodium-as-a-tool-compound-for-
bromodomain-research]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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